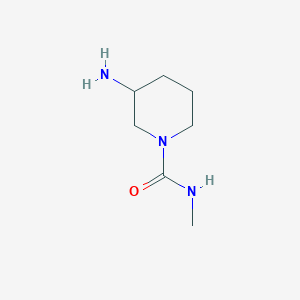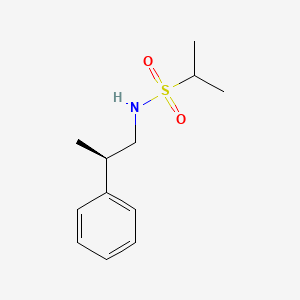
(R)-N-(2-phenylpropyl)propane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-(2-phenylpropyl)propane-2-sulfonamide: is an organic compound characterized by its unique structural configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-(2-phenylpropyl)propane-2-sulfonamide typically involves the reaction of 2-phenylpropylamine with methylethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is typically conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions: (R)-N-(2-phenylpropyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, alkoxides; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (R)-N-(2-phenylpropyl)propane-2-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (R)-N-(2-phenylpropyl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-(4-methylsulfonyl phenyl)indole derivatives: These compounds share a similar sulfonyl group but differ in their core structure, leading to distinct chemical and biological properties.
Uniqueness: (R)-N-(2-phenylpropyl)propane-2-sulfonamide is unique due to its specific combination of a phenylpropyl group and a sulfonyl amine. This configuration imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H19NO2S |
|---|---|
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
N-[(2R)-2-phenylpropyl]propane-2-sulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-10(2)16(14,15)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t11-/m0/s1 |
Clé InChI |
HIYDOWJVBIJBQF-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=CC=C1 |
SMILES canonique |
CC(C)S(=O)(=O)NCC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
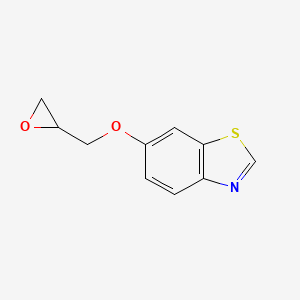
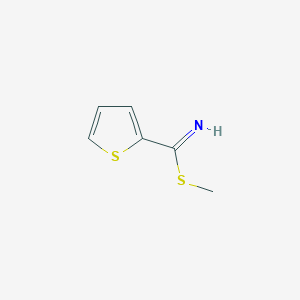

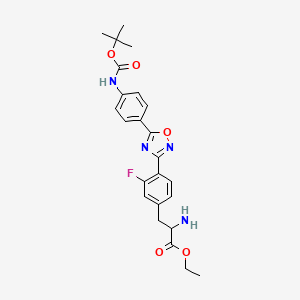
![4-Ethynylbenzo[c][1,2,5]thiadiazole](/img/structure/B8572906.png)
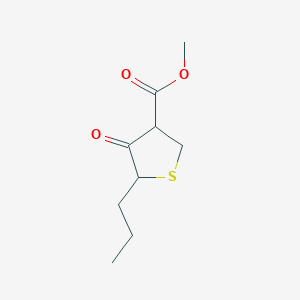
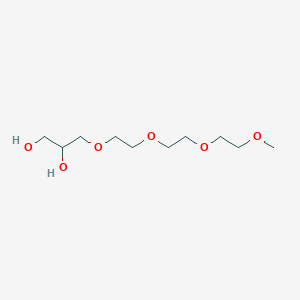


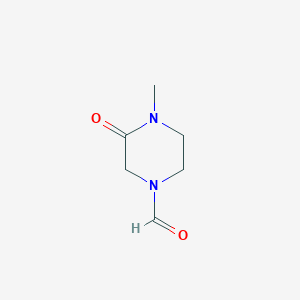

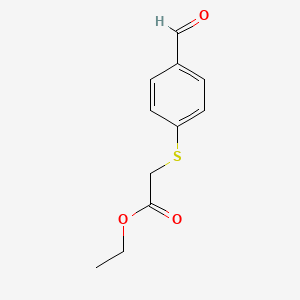
![1-Methyl-2-[(2-methyl-2-propenyl)oxy]benzene](/img/structure/B8572957.png)
